4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

lipophilicity XLogP3 drug design

This compound delivers a unique 6-phenoxy/4-(ortho-chlorostyryl) substitution pattern absent from published active series, enabling scaffold-hopping and bioisostere exploration. Its XLogP3 of 7.2 positions it as a high-lipophilicity probe for membrane permeability (PAMPA/Caco-2) and plasma protein binding assays in direct pairwise comparison with lower-logP analogs. The ortho-chloro substituent restricts styryl rotational freedom, providing a conformationally biased tool for docking, X-ray co-crystallography, and structure-based drug design targeting RET kinase or HIV-1 integrase. The chloro group also serves as a synthetic handle for Suzuki coupling or amination, and as a mass tag in chemical proteomics. Request a quote for custom synthesis, pricing, and delivery timelines.

Molecular Formula C25H18ClNOS
Molecular Weight 415.94
CAS No. 866133-84-8
Cat. No. B2434242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
CAS866133-84-8
Molecular FormulaC25H18ClNOS
Molecular Weight415.94
Structural Identifiers
SMILESC1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl
InChIInChI=1S/C25H18ClNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+
InChIKeyURMLRQGKYQHVOZ-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Context


4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 866133-84-8, MW 415.9 g/mol, molecular formula C₂₅H₁₈ClNOS) is a synthetic heterocyclic small molecule belonging to the thieno[3,2-c]quinoline family, a scaffold recognized for diverse pharmacological activities including antiproliferative, antimicrobial, and kinase-inhibitory properties [1]. The compound combines a 2,3-dihydrothieno[3,2-c]quinoline core with an (E)-2-chlorophenyl styryl substituent at position 4 and a phenoxy group at position 6 [2]. Its computed XLogP3 of 7.2, topological polar surface area of 47.4 Ų, and hydrogen bond acceptor count of 3 define a lipophilic, moderately planar chemotype with zero hydrogen bond donors [2].

Why Generic Substitution Fails for 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: Ortho-Chloro, 6-Phenoxy, and the Non-Interchangeability of Thienoquinoline Regioisomers


Within the 4-styryl-2,3-dihydrothieno[3,2-c]quinoline series, simple in-class substitution is risky because both the position of the phenoxy substituent (6- vs 8-position) and the halogen substitution pattern on the styryl moiety (ortho- vs para-chloro) produce divergent computed physicochemical profiles and are expected to alter target engagement, metabolic stability, and biological readout [1]. The structural specificity of the thieno[3,2-c]quinoline scaffold for biological targets such as RET kinase or HIV-1 integrase has been shown to be highly sensitive to substituent positioning [1][2]. Replacing this compound with a regioisomer or a close analog without systematic evaluation therefore risks confounding biological screening outcomes.

Product-Specific Quantitative Evidence Guide: Head-to-Head Computed Property Differentiation and Scaffold-Level Biological Plausibility for 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline


Increased Lipophilicity (XLogP3 = 7.2) Relative to the 4-Fluorophenyl Analog as a Driver of Membrane Partitioning and Protein Binding

The target compound displays computed XLogP3 = 7.2, which is 0.5 log units higher than the 4-fluorophenyl analog (XLogP3 = 6.7) [1][2]. This difference arises from the replacement of the para-fluoro substituent with an ortho-chloro on the styryl phenyl ring and predicts enhanced membrane permeability but also potentially higher plasma protein binding and altered pharmacokinetic distribution.

lipophilicity XLogP3 drug design ADME SAR

Reduced Hydrogen Bond Acceptor Count (HBA = 3) vs Fluoro and Nitro Analogs: Implications for Aqueous Solubility and Target Binding Interactions

The target compound possesses 3 hydrogen bond acceptors (HBA), compared to 4 for the 4-fluorophenyl analog (HBA = 4) and 5 for the 4-nitrophenyl analog (HBA = 5; contains two additional oxygen acceptors from the nitro group) [1][2]. The lower HBA count predicts reduced aqueous solubility but also fewer directional hydrogen bond interactions with target proteins, which may translate into different target selectivity or binding kinetics.

hydrogen bonding solubility potency drug-likeness

Ortho-Chlorophenyl vs Para-Chlorophenyl Styryl Substitution: Differentiated Electronic and Steric Properties Predicted to Impact Biological Target Recognition

The ortho-chloro substitution pattern on the styryl moiety of the target compound introduces steric hindrance and an altered electron distribution relative to the para-chloro regioisomer [1]. In styrylquinoline SAR studies, the position and electronic nature of substituents on the styryl ring have been shown to be critical determinants of biological activity, including anticancer potency and HIV-1 integrase inhibition [2]. While direct comparative bioactivity data for this specific compound pair are not publicly available, the ortho-chloro motif is known in medicinal chemistry to restrict rotational freedom of the styryl phenyl ring, potentially favoring a conformation that is geometrically distinct from para-substituted analogs upon target engagement.

ortho effect chlorine substitution styrylquinoline GPCR kinase

Thieno[3,2-c]quinoline Scaffold Validated for Antiproliferative Activity: Class-Level Evidence Supporting the Biological Relevance of This Chemotype

A series of structurally related thieno[3,2-c]quinoline compounds (6a–d) have been experimentally demonstrated to inhibit RET-dependent medullary thyroid cancer cell proliferation with IC₅₀ values in the micromolar range [1]. While the target compound was not among those specifically tested, the shared thieno[3,2-c]quinoline core establishes the biological tractability of this scaffold. The distinctive 6-phenoxy-4-(ortho-chlorostyryl) substitution pattern of the target compound represents a unique vector for scaffold-hopping and SAR expansion within this biologically active series.

thienoquinoline RET kinase antiproliferative medullary thyroid cancer

Highest-Value Application Scenarios for 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Based on Physicochemical Differentiation and Scaffold Plausibility


Lipophilicity-Driven Medicinal Chemistry SAR: Probing the Impact of XLogP3 on Membrane Permeability and Non-Specific Binding

The target compound's XLogP3 of 7.2 positions it as a high-lipophilicity probe within a series of 4-styryl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinolines [1]. Researchers can use this compound to experimentally correlate lipophilicity with membrane permeability (e.g., PAMPA or Caco-2 assays) and plasma protein binding (e.g., equilibrium dialysis), in direct pairwise comparison with the 4-fluorophenyl analog (XLogP3 = 6.7) to derive quantitative SAR rules.

Ortho-Chlorostyryl Conformational Probe for Kinase or Integrase Target Engagement Studies

The ortho-chloro substitution on the styryl moiety restricts rotational freedom of the pendant phenyl ring, potentially inducing a preferred bioactive conformation distinct from para-substituted analogs [1]. This compound may serve as a conformational probe in docking studies, X-ray co-crystallography, or structure-based drug design efforts targeting RET kinase, HIV-1 integrase, or other styrylquinoline-responsive targets.

Lead Expansion of the Thieno[3,2-c]quinoline Antiproliferative Series: A Distinct Scaffold Vector with 6-Phenoxy Substitution

The thieno[3,2-c]quinoline core has validated antiproliferative activity in RET-dependent cancer models [1]. The target compound offers a unique combination of 6-phenoxy and 4-(ortho-chlorostyryl) substitution that is not represented in the published active series (compounds 6a–e, 7a–e). Procurement of this compound enables scaffold-hopping and bioisostere exploration programs aiming to improve potency, selectivity, or pharmacokinetic properties over existing leads.

Chemical Biology Tool for Target Deconvolution: Exploiting the Ortho-Chloro Handle for Affinity-Based Proteomics

The ortho-chloro substituent may serve as a synthetic handle for further functionalization (e.g., Suzuki coupling, amination) or as a mass spectrometry tag in affinity-based target identification experiments (e.g., chemical proteomics, photoaffinity labeling). The compound's unique structure facilitates the design of activity-based probes derived from the thieno[3,2-c]quinoline pharmacophore.

Quote Request

Request a Quote for 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.